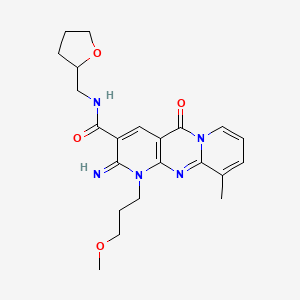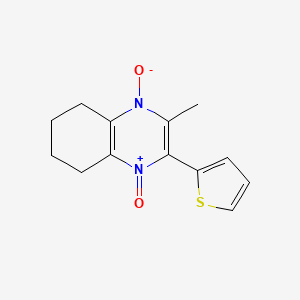![molecular formula C21H17N3O4 B11613562 5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613562.png)
5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 5-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-diazinane-2,4,6-trione typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon in the phenoxyethyl halide.
Formation of the Diazinane-2,4,6-Trione Ring: This step involves the cyclization of a suitable precursor, such as a urea derivative, under basic conditions to form the diazinane-2,4,6-trione ring.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact .
Chemical Reactions Analysis
5-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The phenoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets . The diazinane-2,4,6-trione ring can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
5-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-diazinane-2,4,6-trione can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
The uniqueness of 5-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H17N3O4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H17N3O4/c25-19-17(20(26)23-21(27)22-19)12-14-13-24(18-9-5-4-8-16(14)18)10-11-28-15-6-2-1-3-7-15/h1-9,12-13H,10-11H2,(H2,22,23,25,26,27) |
InChI Key |
OBAKMGSMGISYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-Bromophenyl)-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrol-2-YL]propanoic acid](/img/structure/B11613484.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B11613488.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11613492.png)

![4-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B11613499.png)
![N,N-diethyl-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B11613502.png)
![ethyl 4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11613515.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]benzohydrazide](/img/structure/B11613521.png)
![4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol](/img/structure/B11613525.png)
![(7Z)-3-(3,4-dimethylphenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11613527.png)
![N-(3-bromophenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine](/img/structure/B11613528.png)
![2-{[4-(3-methoxyphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl]sulfanyl}acetamide](/img/structure/B11613539.png)
![8-methoxy-2-phenyl-2-(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11613546.png)
